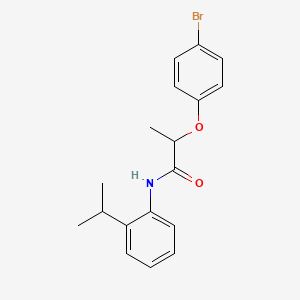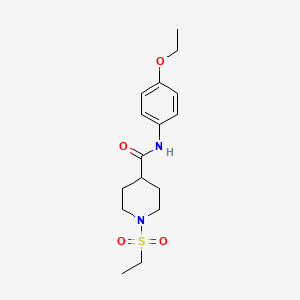
2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide
説明
2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide, also known as BPN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPN belongs to the class of compounds known as CB1 receptor inverse agonists, which are being extensively studied for their potential in treating various disorders such as obesity, diabetes, and addiction.
作用機序
2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide acts as an inverse agonist at the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The CB1 receptor plays a crucial role in regulating various physiological processes such as appetite, metabolism, and pain sensation. 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide binds to the CB1 receptor and reduces its activity, leading to a decrease in appetite and food intake, as well as a reduction in drug-seeking behavior.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide can reduce food intake and body weight by decreasing appetite and increasing energy expenditure. 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has also been shown to improve glucose tolerance and insulin sensitivity in obese mice. In addition, 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One of the major advantages of using 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor modulation without the confounding effects of other receptors. However, one limitation of using 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide is its relatively low potency compared to other CB1 receptor inverse agonists. This can make it difficult to achieve the desired level of receptor modulation in some experiments.
将来の方向性
There are several future directions for research on 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide. One area of interest is the development of more potent CB1 receptor inverse agonists that can achieve greater receptor modulation than 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide. Another area of research is the investigation of the potential therapeutic applications of 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide in other disorders such as pain and inflammation. Finally, there is a need for more research on the long-term effects of CB1 receptor modulation, as this could have important implications for the safety and efficacy of CB1 receptor inverse agonists as therapeutic agents.
科学的研究の応用
2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has been extensively studied for its potential therapeutic applications in various disorders. One of the major areas of research is the use of 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide as a potential treatment for obesity and related metabolic disorders. Studies have shown that 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide can reduce food intake and body weight in animal models of obesity. 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has also been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Another area of research is the use of 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide in the treatment of drug addiction. 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for addiction to drugs such as cocaine and opioids.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2/c1-13(23-16-11-9-15(20)10-12-16)19(22)21-18-8-4-6-14-5-2-3-7-17(14)18/h4,6,8-13H,2-3,5,7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLYBYSNTNRRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1CCCC2)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-3-[2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4111455.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111460.png)
![methyl {4-[(2-methyl-3-nitrobenzoyl)amino]phenoxy}acetate](/img/structure/B4111480.png)
![methyl N-[3-(4-methoxyphenoxy)propanoyl]tyrosinate](/img/structure/B4111487.png)
![8-[(4-fluorobenzyl)oxy]quinoline](/img/structure/B4111492.png)
![6-amino-4-(3-bromo-4,5-dihydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111496.png)

![1-[3-(4-methoxyphenoxy)propanoyl]-4-methylpiperazine hydrochloride](/img/structure/B4111516.png)
![N-(3-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4111520.png)


![6-amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111549.png)
![2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111556.png)
![2-[(2-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4111557.png)